molecular formula C26H18N2S B8045881 4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole

4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole

Cat. No.: B8045881
M. Wt: 390.5 g/mol
InChI Key: VMTLWMDKPVRQEX-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl and Pyridyl Precursors: The biphenyl and pyridyl groups are synthesized separately through reactions such as Suzuki coupling or Stille coupling.

    Thiazole Ring Formation: The thiazole ring is formed by reacting the biphenyl and pyridyl precursors with a thioamide under acidic or basic conditions.

    Final Coupling: The final step involves coupling the thiazole ring with the biphenyl and pyridyl groups under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Biphenylyl)-2-(4-pyridyl)thiazole: Similar structure but lacks the phenyl group.

    2-(4-Phenyl-2-pyridyl)thiazole: Similar structure but lacks the biphenyl group.

    4-Phenyl-2-(4-pyridyl)thiazole: Similar structure but lacks the biphenyl group.

Uniqueness

4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole is unique due to the presence of both biphenyl and pyridyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s stability, reactivity, and versatility in various scientific and industrial contexts.

Biological Activity

4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles various studies and findings related to its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C26H18N2S
  • Molecular Weight : 390.504 g/mol
  • CAS Number : 1858241-90-3

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties.

The compound has been shown to inhibit various cancer cell lines through different mechanisms:

  • Inhibition of BRAF V600E : Related studies have highlighted the compound's potential in targeting the BRAF mutation prevalent in melanoma, leading to reduced cell proliferation in MCF-7 (breast cancer) and WM266.4 (melanoma) cell lines with IC50 values indicating potent activity .
  • Cytotoxicity against HepG2 Cells : In vitro studies reveal that certain thiazole derivatives demonstrate cytotoxic effects on HepG2 cells, with some compounds showing superior potency compared to standard treatments like cisplatin .

Case Studies

  • Study on Antiproliferative Activity :
    • A derivative similar to this compound showed an IC50 value of 0.16 μM against A549 human lung adenocarcinoma cells, indicating strong antiproliferative activity .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups (e.g., halogens) significantly enhances anticancer activity, while electron-donating groups can diminish efficacy .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens.

Antibacterial and Antifungal Properties

Studies have reported that thiazole derivatives can inhibit the growth of various bacteria and fungi:

  • Inhibition Zones : Certain derivatives demonstrated inhibition zones ranging from 18 mm to 24 mm against Staphylococcus aureus and other bacterial strains .
  • Minimum Inhibitory Concentration (MIC) : Some compounds showed MIC values as low as 31.25 μg/mL against Salmonella typhimurium, outperforming traditional antibiotics like gentamicin .

Summary of Findings

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-70.16 μM
AnticancerA54962.5 μg/mL
AntimicrobialStaphylococcus aureusZone of Inhibition: 24 mm
AntimicrobialSalmonella typhimuriumMIC: 31.25 μg/mL

Properties

IUPAC Name

4-(4-phenylphenyl)-2-(4-phenylpyridin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2S/c1-3-7-19(8-4-1)21-11-13-22(14-12-21)25-18-29-26(28-25)24-17-23(15-16-27-24)20-9-5-2-6-10-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTLWMDKPVRQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=NC=CC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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